molecular formula C8H5Br3O2 B2517782 4-(Bromomethyl)-3,5-dibromobenzoic acid CAS No. 1820607-63-3

4-(Bromomethyl)-3,5-dibromobenzoic acid

Cat. No. B2517782
CAS RN: 1820607-63-3
M. Wt: 372.838
InChI Key: YGUIGKFBULNEOB-UHFFFAOYSA-N
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Description

The compound 4-(Bromomethyl)-3,5-dibromobenzoic acid is a brominated aromatic compound that serves as an intermediate in the synthesis of various chemical entities. It is characterized by the presence of a carboxylic acid group and multiple bromine atoms attached to the benzene ring, which makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that similar bromination strategies could be applied to synthesize this compound . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid suggests a pathway that could be modified to introduce a bromomethyl group at the appropriate position on the benzene ring .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the structural assignment of regioisomers in the synthesis of brominated thiazoles was made using 2D (1)H-(13)C HMBC techniques . Similarly, single-crystal X-ray diffraction has been used to characterize the molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to give substituted derivatives . The presence of bromomethyl groups in the compound of interest suggests that it could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be influenced by the presence of substituents on the benzene ring. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was assessed using HPLC-UV, indicating that the compound is labile in acid and alkaline conditions . This information could be relevant for understanding the stability of this compound. Additionally, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline provides insight into the reactivity of bromomethyl groups in complex molecules .

Scientific Research Applications

  • Synthesis of Anti-cancer Drugs : 4-(Bromomethyl)-3,5-dibromobenzoic acid plays a crucial role as an intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Cao Sheng-li, 2004).

  • Antitumoral Agent Research : The compound has been investigated as a promising antitumoral agent, with studies focusing on its stability and selectivity using high-performance liquid chromatography-ultraviolet assays (Maria Betânia de Freitas et al., 2014).

  • Development of Dendritic Polymers : It serves as a raw material in the synthesis of dendritic polymers, offering potential applications in polymer science (Bi Yun-mei, 2011).

  • Herbicide Resistance in Plants : This compound is a product of a specific nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid in transgenic plants, providing herbicide resistance (D. Stalker et al., 1988).

  • Trapping of Thiazole Derivatives : It has been used in the generation and trapping of thiazole derivatives with dienophiles, facilitating the synthesis of complex organic compounds (Mouaffak Al Hariri et al., 1997).

  • Synthesis of 1,4-Benzodiazepine-2,3-diones : It is utilized as a key precursor in the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, important in medicinal chemistry (Jinfang Zhang et al., 2004).

  • Fabrication of Polymer Membranes for Fuel Cells : The compound is used in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells (Jingshuai Yang et al., 2018).

  • Halogen Bonding Studies : It contributes to research on halogen bonding, particularly Br … Br type II interactions, which is significant in the field of crystallography and molecular design (Pablo A. Raffo et al., 2016).

  • Synthesis of Polyphenylenes : The compound is used in the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling, relevant in polymer chemistry and materials science (I. Cianga & Y. Yagcı, 2002).

  • Detoxification of Herbicides : It is involved in the metabolism of the herbicide bromoxynil by bacteria, playing a role in environmental bioremediation and agrochemical research (K. Mcbride et al., 1986).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

3,5-dibromo-4-(bromomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIGKFBULNEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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